

Application Notes and Protocols for 1-Methylthiolanium Iodide in Organic Synthesis

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Compound of Interest

Compound Name: 1-Methylthiolanium iodide

CAS No.: 28608-92-6

Cat. No.: B1205955

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This document provides a comprehensive technical guide to the use of **1-Methylthiolanium iodide**, a reactive S-alkylthiophenium salt, in modern organic synthesis. Moving beyond a simple recitation of procedural steps, this guide delves into the mechanistic underpinnings, practical considerations, and strategic applications of this versatile reagent. The primary focus is on its emerging role as a potent electrophilic methylthiolating agent for the formation of valuable carbon-sulfur bonds. Detailed protocols, safety and handling procedures, and mechanistic insights are provided to empower researchers to effectively integrate this reagent into their synthetic workflows.

Reagent Profile: 1-Methylthiolanium Iodide

1-Methylthiolanium iodide, a quaternary sulfonium salt derived from the S-alkylation of tetrahydrothiophene, represents a class of reactive electrophilic sulfur reagents. The inherent

positive charge on the sulfur atom renders it highly susceptible to nucleophilic attack, making it an effective donor of a methylthio (-SMe) group.

Chemical Structure:

Table 1: Physicochemical Properties of **1-Methylthiolanium Iodide**

Property	Value	Source
CAS Number	28608-92-6	[1]
Molecular Formula	C ₅ H ₁₁ IS	[1]
Molecular Weight	230.11 g/mol	
Appearance	Typically a white to off-white solid	
Melting Point	199 °C (recrystallized from ethanol)	[1]
Solubility	Soluble in polar solvents like acetonitrile, DMF, DMSO. Limited solubility in less polar solvents like dichloromethane and ethereal solvents.	
Stability	Stable under anhydrous conditions. Should be stored away from moisture and light to prevent degradation.	

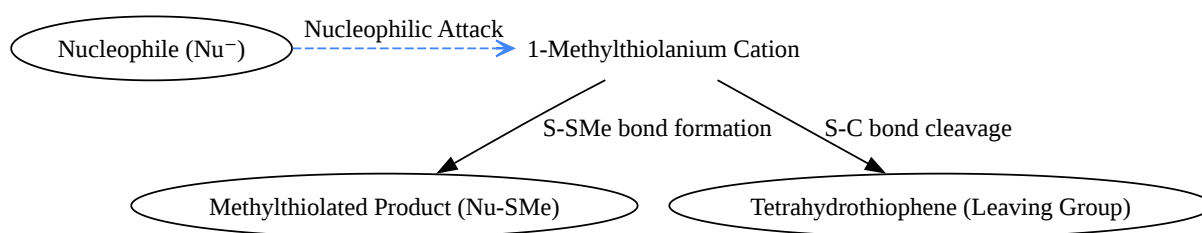
Core Application: Electrophilic Methylthiolation

The primary synthetic utility of **1-Methylthiolanium iodide** lies in its capacity to act as an electrophilic methylthiolating agent. This "umpolung" approach to thioether synthesis, where the sulfur atom acts as the electrophile, provides a valuable alternative to traditional methods that rely on nucleophilic thiols, which are often volatile and malodorous.[2] The driving force for the reaction is the departure of the neutral and stable tetrahydrothiophene molecule, a good leaving group.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A suitable nucleophile (Nu^-) attacks the electrophilic sulfur atom of the 1-methylthiolanium cation, leading to the formation of a new sulfur-nucleophile bond and the displacement of tetrahydrothiophene.

Diagram 1: General Mechanism of Electrophilic Methylthiolation



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Caption: SN2 attack of a nucleophile on the sulfur atom of **1-Methylthiolanium iodide**.

This reactivity profile allows for the methylthiolation of a diverse range of soft nucleophiles, including carbanions, heteroatoms (S, P), and electron-rich aromatic systems.[3]

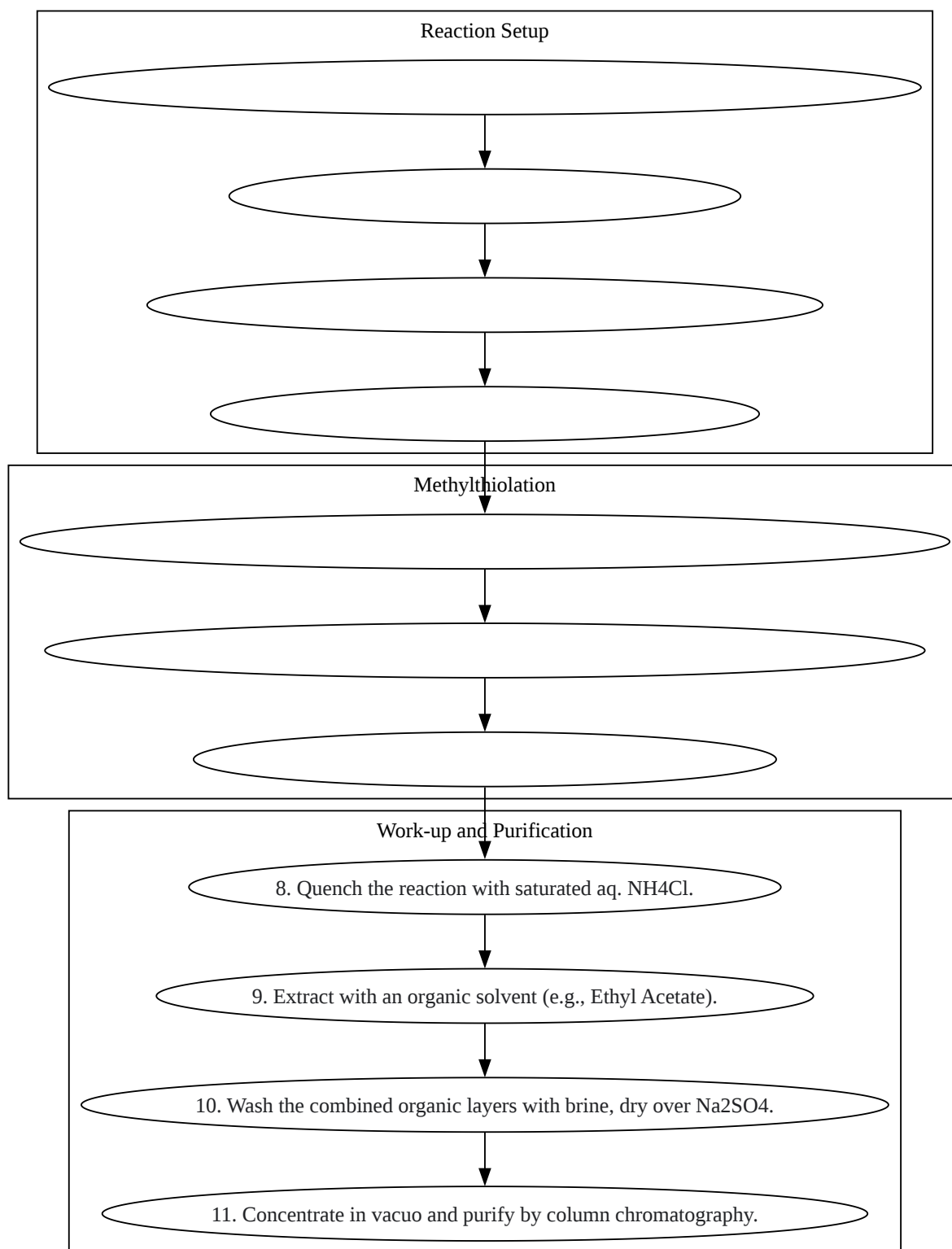
Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate and scale. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon) due to the potential for malodorous byproducts and the moisture sensitivity of the reagents.

General Protocol for the Methylthiolation of Active Methylene Compounds

This protocol outlines the C-methylthiolation of a β -ketoester, a common class of carbon nucleophiles.

Workflow 2: C-Methylthiolation of a β -Ketoester



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Caption: Step-by-step workflow for C-methylthiolation.

Materials:

- β -Ketoester (1.0 eq)
- **1-Methylthiolanium iodide** (1.1 - 1.5 eq)
- Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))
- Saturated aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the β -ketoester (1.0 eq) and anhydrous THF.
- Cool the flask to 0 °C using an ice-water bath.
- Carefully add sodium hydride (1.2 eq) in small portions. Caution: Hydrogen gas is evolved.
- Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the enolate.
- In a separate flask, dissolve **1-Methylthiolanium iodide** (1.2 eq) in a minimum amount of anhydrous MeCN.
- Add the solution of **1-Methylthiolanium iodide** dropwise to the enolate solution at 0 °C.
- Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution at $0\text{ }^\circ\text{C}$.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired α -methylthiolated product.

General Protocol for the Methylthiolation of Thiols

This protocol describes the formation of unsymmetrical disulfides, which are valuable intermediates in organic synthesis and medicinal chemistry.

Materials:

- Thiol (1.0 eq)
- **1-Methylthiolanium iodide** (1.1 eq)
- A non-nucleophilic base (e.g., Triethylamine (Et_3N) or DBU, 1.2 eq)
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
- Deionized water
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a round-bottom flask under a nitrogen atmosphere, add the thiol (1.0 eq), anhydrous DCM, and triethylamine (1.2 eq).

- Stir the solution at room temperature for 10 minutes to form the thiolate.
- Add **1-Methyltholanium iodide** (1.1 eq) as a solid in one portion.
- Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
- After completion, dilute the reaction mixture with DCM and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo.
- Purify the resulting crude disulfide by flash column chromatography.

Safety and Handling

As a reactive sulfonium salt, **1-Methyltholanium iodide** requires careful handling to ensure laboratory safety. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following precautions are based on the general handling of organic salts and sulfur-containing reagents.[4]

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[4]
- Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[4]
- Skin Protection: A lab coat should be worn to protect clothing and skin. Ensure legs and feet are covered with closed-toe shoes.[5]

Handling:

- Handle only in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or volatile byproducts.[5]
- Avoid generating dust when weighing or transferring the solid reagent.
- Keep the container tightly closed when not in use to prevent moisture absorption.

- Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
- Wash hands thoroughly after handling.[4]

Storage:

- Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and moisture.
- The reagent should be stored under an inert atmosphere if possible to maximize its shelf-life.

Spill & Disposal:

- In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for disposal.
- Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5]

Conclusion and Outlook

1-Methylthiolanium iodide is an accessible and highly reactive reagent for electrophilic methylthiolation. It offers a practical solution for the synthesis of methyl thioethers and unsymmetrical disulfides, avoiding the use of volatile and odorous thiols. The protocols outlined herein provide a solid foundation for researchers to explore the utility of this and related thiophenium salts in the synthesis of complex molecules, including pharmaceuticals and materials, where the introduction of a methylthio group is a key strategic step. Future research will likely expand the scope of nucleophiles compatible with this reagent and explore its application in more complex synthetic transformations.

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